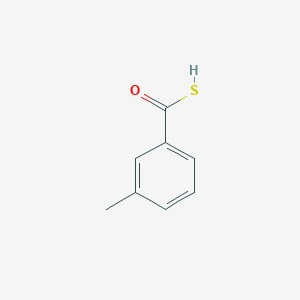
3-Methylthiobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiobenzoic acid is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Intermediate in Organic Synthesis : 3-Methylthiobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in the development of novel chemical entities that may exhibit enhanced biological activities.
- Reagent in Chemical Reactions : The compound is employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing pharmaceuticals and agrochemicals.
Biology
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study indicated that modifications to the methylthio group can enhance antimicrobial efficacy against various pathogens, making it a candidate for antibiotic development .
- Antioxidant Properties : In vitro studies have shown that this compound can reduce oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent. This property is crucial for developing treatments for conditions related to oxidative damage.
Medicine
- Therapeutic Potential : Ongoing research is investigating the use of this compound as a therapeutic agent. Its ability to inhibit inflammatory pathways, such as the NF-kB pathway, positions it as a candidate for treating chronic inflammatory diseases.
- HIV Integrase Inhibitors : The compound is also being explored in the context of HIV research. It has been utilized in the design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction, which is vital for viral replication .
Antimicrobial Efficacy Study
A comprehensive study conducted in 2019 synthesized several derivatives of this compound and tested their antimicrobial efficacy against various bacterial strains. The results highlighted that compounds with enhanced methylthio modifications exhibited superior antibacterial activity compared to their non-modified counterparts.
Anti-inflammatory Mechanism Exploration
Another significant research effort focused on the anti-inflammatory mechanisms of this compound. Findings suggested that it could effectively inhibit pathways associated with inflammation, providing insights into its potential therapeutic applications for inflammatory diseases.
Oxidative Stress Reduction Studies
In vitro experiments demonstrated that treatment with this compound led to a marked decrease in reactive oxygen species levels in human cell lines. This reduction indicates its potential role as an antioxidant agent, further supporting its therapeutic promise.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Essential for creating complex molecules |
| Reagent in chemical reactions | Facilitates nucleophilic substitutions | |
| Biology | Antimicrobial activity | Enhanced efficacy against bacterial pathogens |
| Antioxidant properties | Reduces oxidative stress markers | |
| Medicine | Therapeutic agent for inflammation | Inhibits NF-kB pathway |
| HIV integrase inhibitors | Targets LEDGF/p75 interaction |
Eigenschaften
Molekularformel |
C8H8OS |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
3-methylbenzenecarbothioic S-acid |
InChI |
InChI=1S/C8H8OS/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
KUUBHOLGHXMYGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















